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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenol

Cat. No.: B134220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
Bromo-2-fluorophenol. Due to the limited availability of public experimental spectra for this
specific compound, this guide presents a detailed interpretation based on predicted
spectroscopic data, supported by comparisons with closely related molecules. The
methodologies outlined herein are standard analytical procedures in organic chemistry and
drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Bromo-2-fluorophenol.
These predictions are derived from established principles of spectroscopic theory and analysis
of substituent effects, offering a robust framework for the interpretation of experimental data.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
J(H-H) = 8.0, J(H-H) =
~7.25 ddd (H-H) (F-H) H-6
1.5, JH-F)= 1.5
~7.10 t J(H-H)=8.0 H-5
J(H-H) = 8.0, J(H-F) =
~6.95 ddd ( ) (H-F) -4
10.0, J(H-H) = 1.5
~5.50 s (broad) -OH
Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)
Chemical Shift (6, ppm) Coupling Constant (J, Hz) Assighment
~155.0 J(C-F) = 245 (large) C-2
~145.0 J(C-F) =10 c-1
~128.0 J(C-F) =3 C-5
~125.0 J(C-F)=4 C-6
~116.0 J(C-F) =20 C-4
~110.0 J(C-F)=5 c-3

Table 3: Predicted Key Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
1600 - 1450 Medium to Strong C=C stretch (aromatic ring)
1300 - 1200 Strong C-O stretch (phenol)

1250 - 1150 Strong C-F stretch

~ 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Relative Intensity (%) Assighment
) [M]* (Molecular ion peak,
190/192 High o
bromine isotope pattern)
111 Moderate [M - Br]*
83 Moderate [M-Br-COJ*

Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of 3-Bromo-2-fluorophenol from its spectroscopic
data is depicted below. This workflow starts with obtaining the molecular formula and then
integrating data from different spectroscopic techniques to piece together the final structure.
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» To cite this document: BenchChem. [Spectroscopic Data Interpretation for 3-Bromo-2-
fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b134220#spectroscopic-data-interpretation-for-3-
bromo-2-fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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